Cas no 19142-73-5 (2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)

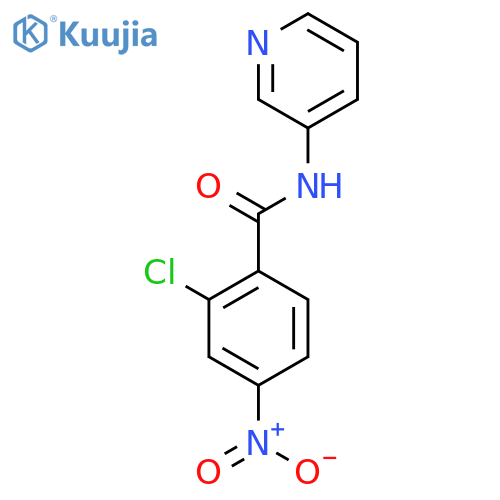

19142-73-5 structure

商品名:2-chloro-4-nitro-N-(pyridin-3-yl)benzamide

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- MLS000719846

- SMR000304375

- EN300-1696937

- AKOS000371439

- 2-CHLORO-4-NITRO-N~1~-(3-PYRIDYL)BENZAMIDE

- EU-0066670

- CHEMBL1470622

- 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide

- Oprea1_631086

- CS-0236197

- 19142-73-5

- Z62471645

- 2-chloro-4-nitro-N-pyridin-3-ylbenzamide

- 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE

- HMS2602B07

- STK792344

- SR-01000388812

- SR-01000388812-1

- Benzamide, 2-chloro-4-nitro-N-3-pyridinyl-

-

- インチ: 1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17)

- InChIKey: NIWOTQGVFFLLIK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(NC1C=NC=CC=1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 277.0254188g/mol

- どういたいしつりょう: 277.0254188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.498±0.06 g/cm3(Predicted)

- ふってん: 389.9±37.0 °C(Predicted)

- 酸性度係数(pKa): 10.47±0.70(Predicted)

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1696937-0.1g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 0.1g |

$66.0 | 2023-09-20 | |

| Enamine | EN300-1696937-10g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 10g |

$1101.0 | 2023-09-20 | |

| 1PlusChem | 1P01DWK0-500mg |

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE |

19142-73-5 | 93% | 500mg |

$270.00 | 2024-06-17 | |

| 1PlusChem | 1P01DWK0-100mg |

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE |

19142-73-5 | 93% | 100mg |

$140.00 | 2024-06-17 | |

| 1PlusChem | 1P01DWK0-1g |

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE |

19142-73-5 | 93% | 1g |

$368.00 | 2024-06-17 | |

| Enamine | EN300-1696937-0.5g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 0.5g |

$175.0 | 2023-09-20 | |

| 1PlusChem | 1P01DWK0-250mg |

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE |

19142-73-5 | 93% | 250mg |

$171.00 | 2024-06-17 | |

| Enamine | EN300-1696937-5.0g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 5g |

$743.0 | 2023-06-04 | |

| Enamine | EN300-1696937-2.5g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 2.5g |

$503.0 | 2023-09-20 | |

| Enamine | EN300-1696937-0.05g |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide |

19142-73-5 | 93% | 0.05g |

$42.0 | 2023-09-20 |

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

19142-73-5 (2-chloro-4-nitro-N-(pyridin-3-yl)benzamide) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量